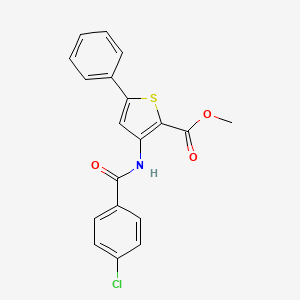

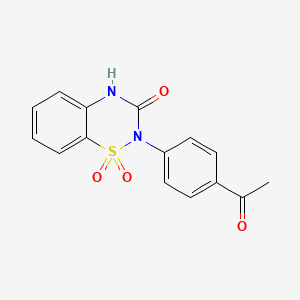

methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Descripción general

Descripción

“Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 544421-24-1. It has a molecular weight of 295.75 and its IUPAC name is methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H10ClNO3S . The InChI Code for this compound is 1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16) .Chemical Reactions Analysis

While specific chemical reactions involving “methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate” are not available, related compounds have been involved in various chemical reactions. For instance, the reaction of amines or amino acid esters with benzoxazine derivatives has been used to prepare similar compounds .Aplicaciones Científicas De Investigación

Anti-Trypanosomal Activity

- Application : Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has demonstrated potent trypanocidal activity against T. cruzi strains. Specifically, three related compounds (14, 18, and 19) containing a para-aminobenzoic acid moiety exhibited remarkable efficacy. Their lysis concentration of 50% of the population (LC50) was less than 0.15 µM on the NINOA strain and less than 0.22 µM on the INC-5 strain .

Trans-Sialidase Inhibition

- Application : Compound 18, derived from methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate, exhibited moderate inhibition (47%) of trans-sialidase activity. Its binding model resembled that of DANA (pattern A) .

FXa Inhibition

- Application : Novel derivatives, including 2-(4-chlorobenzamido)-3-methyl-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide, have been synthesized. These compounds exhibit FXa inhibition properties .

Pharmaceutical Testing

Safety and Hazards

The safety information available indicates that this compound has been classified under the GHS07 pictogram with the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propiedades

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S/c1-24-19(23)17-15(11-16(25-17)12-5-3-2-4-6-12)21-18(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLIGIWPLLWKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(propan-2-yl)piperazin-1-yl]pyrazine](/img/structure/B6508856.png)

![1-[(furan-2-yl)methyl]-3-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)urea](/img/structure/B6508871.png)

![4-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508888.png)

![2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6508942.png)

![N-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6508949.png)

![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508959.png)

![2-{[5-(4-fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6508966.png)